molecular formula C9H17Br B13191228 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane

1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane

Cat. No.: B13191228
M. Wt: 205.13 g/mol
InChI Key: NBYUOPAHDXRZNV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is an organic compound that belongs to the class of cyclopropanes Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can be achieved through several methods:

    Cyclopropanation Reaction: One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent. For example, the reaction of 1-pentene with dibromomethane in the presence of a strong base like sodium hydride can yield the desired compound.

    Grignard Reaction: Another approach involves the use of a Grignard reagent. The reaction of cyclopropylmagnesium bromide with 3-pentanone followed by bromination can produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropylcarboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Cyclopropylmethanol, cyclopropylacetonitrile, or cyclopropylmethylamine.

    Reduction: Cyclopropylmethane.

    Oxidation: Cyclopropylcarboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring’s strain can also influence its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(pentan-3-YL)cyclopropane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(butan-2-YL)cyclopropane: Similar structure but with a butan-2-yl group instead of pentan-3-yl.

    1-(Bromomethyl)-1-(hexan-4-YL)cyclopropane: Similar structure but with a hexan-4-yl group instead of pentan-3-yl.

Uniqueness

1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is unique due to the specific combination of the bromomethyl group and the pentan-3-yl group attached to the cyclopropane ring

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-(bromomethyl)-1-pentan-3-ylcyclopropane

InChI

InChI=1S/C9H17Br/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3

InChI Key

NBYUOPAHDXRZNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1(CC1)CBr

Origin of Product

United States

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